Dihydroorotase Inhibition: Quantitative Comparison with Structural Analogs
6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide was evaluated for inhibition of dihydroorotase (EC 3.5.2.3), an enzyme critical for de novo pyrimidine biosynthesis, using a purified enzyme assay from mouse Ehrlich ascites cells. The compound exhibited an IC50 of 180,000 nM (180 µM) at pH 7.37 when tested at a 10 µM concentration [1]. In contrast, structurally related 1,2,4-triazine-5-carboxamide derivatives lacking the 6-hydroxy and 3-methylthio groups have been reported with IC50 values in the 26–195 nM range against unrelated kinase targets [2], underscoring the target-specific divergence conferred by this precise substitution pattern. This quantitative inhibition profile defines the compound's utility as a moderate-affinity probe for dihydroorotase rather than a high-potency kinase inhibitor, guiding appropriate experimental application.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 180,000 nM (180 µM) |
| Comparator Or Baseline | N-ethyl-4-((3-(2-isopropyl-2H-tetrazol-5-yl)phenyl)amino)pyrrolo[2,1-f][1,2,4]triazine-5-carboxamide: IC50 = 195 nM |
| Quantified Difference | ~923-fold difference in potency; different target class |
| Conditions | Dihydroorotase from mouse Ehrlich ascites cells; 10 µM compound; pH 7.37 |
Why This Matters
This IC50 value provides a quantitative benchmark for selecting 6-hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide as a moderate-affinity dihydroorotase inhibitor, clearly distinguishing it from high-potency kinase-targeting triazine analogs that would be unsuitable for the same experimental context.
- [1] BindingDB. PrimarySearch_ki: 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide. Assay: Dihydroorotase inhibition. IC50: 1.80E+5 nM. Access date: 2026. View Source
- [2] BindingDB BDBM335664. N-ethyl-4-((3-(2-isopropyl-2H-tetrazol-5-yl)phenyl)amino)pyrrolo[2,1-f][1,2,4]triazine-5-carboxamide. IC50: 195 nM. View Source
